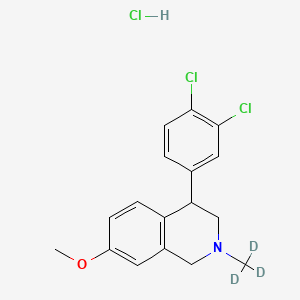

Diclofensine-d3 Hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(3,4-dichlorophenyl)-7-methoxy-2-(trideuteriomethyl)-3,4-dihydro-1H-isoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17Cl2NO.ClH/c1-20-9-12-7-13(21-2)4-5-14(12)15(10-20)11-3-6-16(18)17(19)8-11;/h3-8,15H,9-10H2,1-2H3;1H/i1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEHOXCSPLOXNOK-NIIDSAIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C2=C(C1)C=C(C=C2)OC)C3=CC(=C(C=C3)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CC(C2=C(C1)C=C(C=C2)OC)C3=CC(=C(C=C3)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Diclofensine-d3 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diclofensine, a tetrahydroisoquinoline derivative developed in the 1970s, is a psychoactive compound that has been investigated for its antidepressant properties.[1][2] While it showed promise in clinical trials, its development was not pursued to market.[3] The deuterated form, Diclofensine-d3 Hydrochloride, is a stable isotope-labeled version used in research settings, particularly in pharmacokinetic studies and as an internal standard for analytical quantification. The core mechanism of action for Diclofensine lies in its function as a triple monoamine reuptake inhibitor.[1][3] This guide provides a detailed technical overview of this mechanism, supported by available quantitative data, experimental methodologies, and visual representations of the involved pathways.

Core Mechanism of Action: Triple Monoamine Reuptake Inhibition

Diclofensine exerts its pharmacological effects by binding to and inhibiting the function of three key presynaptic monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[1][3] These transporters are responsible for the reuptake of their respective neurotransmitters—dopamine, norepinephrine, and serotonin—from the synaptic cleft back into the presynaptic neuron. This reuptake process is a primary mechanism for terminating neurotransmitter signaling.

By inhibiting these transporters, Diclofensine effectively increases the concentration and prolongs the residence time of dopamine, norepinephrine, and serotonin in the synaptic cleft. This enhanced monoaminergic neurotransmission is believed to be the basis for its antidepressant and stimulant effects.[4][5]

Quantitative Data: Binding Affinities

The affinity of Diclofensine for the monoamine transporters has been quantified through in vitro radioligand binding assays. The inhibition constant (Ki) is a measure of the binding affinity of a ligand to a receptor or transporter; a lower Ki value indicates a higher binding affinity. The available data for Diclofensine is summarized in the table below.

| Transporter | Ligand | Ki (nM) | Source |

| Dopamine Transporter (DAT) | Diclofensine | 16.8 | [1] |

| Norepinephrine Transporter (NET) | Diclofensine | 15.7 | [1] |

| Serotonin Transporter (SERT) | Diclofensine | 51 | [1] |

Table 1: Binding Affinities (Ki) of Diclofensine for Monoamine Transporters.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of Diclofensine and a typical experimental workflow for determining monoamine reuptake inhibition.

Caption: Mechanism of Diclofensine as a triple monoamine reuptake inhibitor.

References

- 1. Diclofensine [medbox.iiab.me]

- 2. Diclofensine (Ro 8-4650)--a potent inhibitor of monoamine uptake: biochemical and behavioural effects in comparison with nomifensine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Diclofensine - Wikipedia [en.wikipedia.org]

- 4. Effect of diclofensine, a novel antidepressant, on peripheral adrenergic function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pure uptake blockers of dopamine can reduce prolactin secretion: studies with diclofensine - PubMed [pubmed.ncbi.nlm.nih.gov]

A Methodological Guide to the In Vivo Pharmacokinetic Analysis of Diclofensine Utilizing a Deuterated Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive methodological approach for characterizing the in vivo pharmacokinetics of Diclofensine, a triple reuptake inhibitor. Due to the limited availability of direct pharmacokinetic studies on Diclofensine, this document synthesizes established principles and data from analogous compounds to present a robust framework for such an investigation. The central role of a stable isotope-labeled internal standard, specifically Diclofensine-d3 Hydrochloride, is detailed for achieving accurate and precise quantification in biological matrices via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides model experimental protocols, data presentation structures, and conceptual diagrams to serve as a practical resource for researchers designing and executing preclinical pharmacokinetic studies.

Introduction: The Role of Diclofensine and its Deuterated Analog

Diclofensine is an antidepressant agent that functions by inhibiting the reuptake of three key neurotransmitters: dopamine (DA), norepinephrine (NE), and serotonin (5-HT).[1] Its relatively high affinity for the dopamine transporter (DAT) suggests potential efficacy in treating motivational and effort-related symptoms of depression.[1] To properly evaluate its therapeutic potential and safety profile, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) characteristics is essential.

Pharmacokinetic studies rely on precise bioanalytical methods to quantify the drug's concentration in biological fluids over time. The "gold standard" for such quantification is LC-MS/MS, which offers high sensitivity and selectivity.[2] A critical component of a validated LC-MS/MS assay is the use of an appropriate internal standard (IS) to correct for variability during sample processing and analysis. A stable isotope-labeled (e.g., deuterated) internal standard is considered the ideal choice as it co-elutes with the analyte and behaves nearly identically during extraction and ionization, thus compensating for matrix effects and ensuring data reliability.[3] Diclofensine-d3 Hydrochloride serves this purpose in the analytical workflow for Diclofensine.

Hypothetical In Vivo Pharmacokinetic Study Protocol

This section details a model experimental protocol for assessing the pharmacokinetics of Diclofensine in a rodent model.

Animal Model

-

Species: Sprague-Dawley Rats

-

Sex: Male

-

Number: 12 (6 for intravenous administration, 6 for oral administration)

-

Housing: Animals should be housed in controlled conditions following NIH guidelines, with a standard diet and water ad libitum.[1] An appropriate acclimatization period is required before the study commences.

Dosing and Administration

-

Test Article: Diclofensine Hydrochloride

-

Vehicle: A suitable vehicle for Diclofensine is 10% DMSO, 15% Tween80, and 75% 0.9% saline.[1]

-

Dose Levels: Based on behavioral studies, a dose of 10 mg/kg can be used.[1]

-

Administration Routes:

-

Intravenous (IV): 2 mg/kg via the tail vein to determine absolute bioavailability and key elimination parameters.

-

Oral (PO): 10 mg/kg via oral gavage to assess absorption characteristics.

-

Sample Collection

-

Matrix: Blood (to be processed into plasma)

-

Collection Timepoints: Blood samples (approx. 0.25 mL) should be collected from the jugular or saphenous vein at pre-dose (0 h) and at specified intervals post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 12 h).

-

Sample Handling: Blood should be collected into tubes containing an anticoagulant (e.g., K2EDTA) and immediately centrifuged to separate the plasma. Plasma samples are then transferred to clean tubes and stored at -80°C until analysis.

The overall experimental workflow for the in vivo study is depicted below.

Bioanalytical Method: LC-MS/MS Quantification

Sample Preparation

A simple and rapid protein precipitation method is commonly employed for sample clean-up.[4]

-

Aliquot 100 µL of thawed plasma sample into a microcentrifuge tube.

-

Add 10 µL of the Diclofensine-d3 Hydrochloride internal standard working solution (e.g., at 2 µg/mL).

-

Add 300 µL of acetonitrile containing 1% formic acid to precipitate proteins.

-

Vortex for 5 minutes.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

-

Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.

Liquid Chromatography Conditions (Illustrative)

-

Column: C18 core-shell column (e.g., 50 x 2.1 mm, 2.6 µm).[4]

-

Mobile Phase A: 5 mM Ammonium Formate with 0.1% Formic Acid in Water.[2]

-

Mobile Phase B: 5 mM Ammonium Formate with 0.1% Formic Acid in Methanol/Acetonitrile (50:50, v/v).[2]

-

Flow Rate: 0.4 mL/min.[2]

-

Gradient: A suitable gradient to separate Diclofensine from matrix components.

Mass Spectrometry Conditions (Illustrative)

-

Instrument: Triple Quadrupole Mass Spectrometer.

-

Ion Source: Electrospray Ionization (ESI), positive mode.

-

Detection: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions would need to be optimized for both Diclofensine and Diclofensine-d3.

The logical flow of the bioanalytical process is outlined below.

Data Presentation and Analysis

Pharmacokinetic parameters are calculated using non-compartmental analysis software. The following tables present representative data based on a study of the similarly named drug, Diclofenac, in rats, to illustrate how results for Diclofensine would be structured.[5]

Table 1: Pharmacokinetic Parameters of Diclofenac in Rats (2 mg/kg Dose) [5]

| Parameter | IV Administration (Mean ± SD) | PO Administration (Mean ± SD) | Unit |

| Cmax | - | 1272 ± 112 | ng/mL |

| Tmax | - | 0.19 ± 0.04 | h |

| AUC(0-∞) | 3356 ± 238 | 2501 ± 303 | h*ng/mL |

| t½ | 1.22 ± 0.11 | 1.12 ± 0.18 | h |

| CL | 0.60 ± 0.04 | 0.81 ± 0.10 | L/h |

| Vz | 1.05 ± 0.10 | 1.29 ± 0.12 | L |

| MRT | 1.05 ± 0.07 | 2.70 ± 0.18 | h |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the concentration-time curve; t½: Elimination half-life; CL: Clearance; Vz: Volume of distribution; MRT: Mean residence time.

Potential Metabolic Pathways

While specific metabolic pathways for Diclofensine are not extensively documented in the provided search results, antidepressants are typically metabolized in the liver via cytochrome P450 (CYP) enzymes. Potential pathways include oxidation (e.g., hydroxylation) and subsequent conjugation (e.g., glucuronidation) before excretion. The diagram below illustrates this general metabolic logic.

Conclusion

This guide provides a foundational framework for conducting an in vivo pharmacokinetic study of Diclofensine. It emphasizes the critical role of Diclofensine-d3 Hydrochloride as an internal standard for robust bioanalytical quantification by LC-MS/MS. By following the outlined protocols for animal studies, sample processing, and data analysis, researchers can generate the high-quality pharmacokinetic data necessary to advance the development of Diclofensine as a potential therapeutic agent. The illustrative data and diagrams serve as a practical reference for the clear and standardized presentation of experimental design and results.

References

Navigating Metabolic Hurdles: A Technical Guide to the Metabolic Stability of Diclofensine-d3 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of drug discovery and development, understanding a compound's metabolic fate is paramount. Metabolic stability, the measure of a compound's susceptibility to biotransformation, directly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions. Diclofensine, a triple monoamine reuptake inhibitor with a 4-phenyl-tetrahydroisoquinoline structure, has been a subject of interest in neuroscience research.[1] To enhance its therapeutic potential, strategic chemical modifications are often employed. One such strategy is selective deuteration, leading to compounds like Diclofensine-d3 Hydrochloride.

This technical guide provides an in-depth overview of the methodologies used to assess the metabolic stability of Diclofensine-d3 Hydrochloride. While specific experimental data for this deuterated compound is not publicly available, this guide outlines the standard experimental protocols, plausible metabolic pathways based on its chemical class, and the anticipated benefits of deuteration. The information herein is designed to equip researchers with the foundational knowledge to design and interpret metabolic stability studies for this and similar deuterated compounds.

The Rationale for Deuteration: The Kinetic Isotope Effect

The substitution of hydrogen with its heavier isotope, deuterium, at a metabolically vulnerable position can significantly slow down the rate of enzymatic metabolism. This phenomenon, known as the deuterium kinetic isotope effect (KIE), arises because the carbon-deuterium (C-D) bond has a lower vibrational energy and is stronger than the corresponding carbon-hydrogen (C-H) bond. Consequently, more energy is required to break the C-D bond, which can lead to a reduced rate of metabolism by enzymes such as the Cytochrome P450 (CYP) superfamily.[2] For drug candidates, this can translate into improved metabolic stability, a longer half-life, and potentially a more favorable dosing regimen.

Experimental Protocols: In Vitro Metabolic Stability Assessment

The cornerstone of early-stage DMPK (Drug Metabolism and Pharmacokinetics) studies is the in vitro metabolic stability assay, typically conducted using human liver microsomes (HLM).[3] HLMs are subcellular fractions of the liver that are rich in Phase I drug-metabolizing enzymes, most notably the CYP enzymes.[4]

Objective

To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of Diclofensine-d3 Hydrochloride upon incubation with human liver microsomes in the presence of a necessary cofactor.

Materials and Reagents

-

Test Compound: Diclofensine-d3 Hydrochloride

-

Biological Matrix: Pooled Human Liver Microsomes (e.g., from a commercial supplier)[5]

-

Cofactor: NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form) regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[6]

-

Buffer: Potassium phosphate buffer (e.g., 100 mM, pH 7.4).[6]

-

Positive Control Compounds: Compounds with known metabolic profiles (e.g., Midazolam for high turnover, Verapamil for intermediate turnover).

-

Quenching Solution: Acetonitrile containing an internal standard (for analytical purposes).[7]

-

Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

Methodology

-

Preparation: A stock solution of Diclofensine-d3 Hydrochloride is prepared in a suitable organic solvent (e.g., DMSO) and then diluted to the final working concentration (typically 1 µM) in the incubation buffer to minimize solvent effects.[4]

-

Incubation:

-

The test compound, positive controls, and human liver microsomes (typically at a protein concentration of 0.5 mg/mL) are pre-warmed at 37°C in the potassium phosphate buffer.[4]

-

The metabolic reaction is initiated by the addition of the NADPH regenerating system.[7]

-

A parallel incubation is run without the NADPH cofactor to serve as a negative control, assessing for any non-enzymatic degradation.

-

Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[4]

-

-

Reaction Termination and Sample Processing:

-

The reaction in each aliquot is stopped by adding a cold quenching solution (acetonitrile with internal standard).[7]

-

The samples are then centrifuged to precipitate the microsomal proteins.

-

-

Analysis:

-

The supernatant, containing the remaining parent compound, is analyzed using a validated LC-MS/MS method.

-

The concentration of Diclofensine-d3 Hydrochloride is quantified at each time point relative to the internal standard.

-

-

Data Analysis:

-

The natural logarithm of the percentage of the parent compound remaining is plotted against time.

-

The slope of the linear regression of this plot gives the elimination rate constant (k).

-

The in vitro half-life (t1/2) is calculated using the formula: t1/2 = 0.693 / k .

-

The intrinsic clearance (CLint) is calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t1/2) * (Incubation Volume / Microsomal Protein Amount) .

-

Experimental Workflow Diagram

Plausible Metabolic Pathways for Diclofensine

Diclofensine is a substituted tetrahydroisoquinoline (THIQ).[8] The metabolism of THIQ derivatives often involves Phase I oxidation reactions catalyzed by CYP enzymes, followed by Phase II conjugation.[9] For Diclofensine, plausible metabolic transformations include:

-

O-Demethylation: The methoxy group on the isoquinoline ring is a likely site for O-demethylation by CYP enzymes (e.g., CYP2D6) to form a phenolic metabolite.

-

N-Demethylation: The N-methyl group can be removed, although this is often a less favorable pathway for THIQs compared to other amines.

-

Aromatic Hydroxylation: The dichlorophenyl ring or the isoquinoline ring system can undergo hydroxylation at various positions.

-

Benzylic Oxidation: The carbon atom at position 4 of the THIQ ring, adjacent to the dichlorophenyl group, could be a site for hydroxylation.

The "d3" in Diclofensine-d3 Hydrochloride typically refers to the deuteration of the N-methyl group (N-CD3). This modification would specifically be expected to slow down the rate of N-demethylation, thereby blocking or reducing the formation of the corresponding secondary amine metabolite.

Hypothetical Metabolic Pathway Diagram

Data Presentation: Illustrative Metabolic Stability Data

While specific quantitative data for Diclofensine-d3 Hydrochloride is unavailable, the results of an in vitro metabolic stability study would typically be presented as shown in the table below. This table is for illustrative purposes only to demonstrate how data is structured for comparison.

| Compound | t1/2 (min) | CLint (µL/min/mg protein) | Stability Classification |

| Diclofensine (Hypothetical) | 15 | 46.2 | Moderate |

| Diclofensine-d3 HCl (Expected) | > 60 | < 11.6 | High |

| Midazolam (Control) | < 10 | > 69.3 | Low |

| Verapamil (Control) | 25 | 27.7 | Moderate |

Stability Classification (typical ranges):

-

Low: t1/2 < 10 min

-

Moderate: t1/2 = 10 - 30 min

-

High: t1/2 > 30 min

Conclusion and Implications for Drug Development

Assessing the metabolic stability of drug candidates like Diclofensine-d3 Hydrochloride is a critical step in preclinical development. The use of deuteration is a rational design strategy aimed at improving pharmacokinetic properties by attenuating metabolic clearance. The in vitro human liver microsomal stability assay provides a robust and high-throughput method for evaluating the success of this strategy.

The expected outcome for Diclofensine-d3 Hydrochloride, compared to its non-deuterated counterpart, is a significant increase in its metabolic half-life and a corresponding decrease in intrinsic clearance. Such a result would suggest a lower hepatic clearance in vivo, potentially leading to increased bioavailability and a longer duration of action. For researchers, this enhanced stability could mean a more reliable pharmacological tool with a more predictable pharmacokinetic profile. For drug developers, it represents a step towards creating a therapeutic agent with improved dosing characteristics and a potentially wider therapeutic window. This guide provides the necessary framework for conducting and interpreting these vital studies.

References

- 1. Diclofensine - Wikipedia [en.wikipedia.org]

- 2. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 4. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 5. researchgate.net [researchgate.net]

- 6. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 7. mercell.com [mercell.com]

- 8. Diclofensine [medbox.iiab.me]

- 9. Metabolism and penetration through blood-brain barrier of parkinsonism-related compounds. 1,2,3,4-Tetrahydroisoquinoline and 1-methyl-1,2,3,4-tetrahydroisoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

The Use of Diclofensine-d3 Hydrochloride as an Internal Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the principles and practices for utilizing Diclofensine-d3 Hydrochloride as an internal standard in the quantitative analysis of Diclofensine, primarily in biological matrices. While a specific, publicly available, validated bioanalytical method for Diclofensine using its deuterated analog could not be identified, this document outlines a representative methodology based on established practices for the analysis of antidepressant drugs and other small molecules by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction: The Role of Deuterated Internal Standards

In quantitative bioanalysis, particularly using LC-MS/MS, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving the highest accuracy and precision.[1] A deuterated internal standard, such as Diclofensine-d3 Hydrochloride, is an ideal SIL-IS because it is chemically identical to the analyte of interest, Diclofensine, but has a different mass due to the incorporation of deuterium atoms.[2][3]

This near-identical chemical nature ensures that the internal standard co-elutes with the analyte and experiences similar effects during sample preparation (e.g., extraction, protein precipitation) and analysis (e.g., ionization suppression or enhancement in the mass spectrometer source).[4][5] By adding a known concentration of Diclofensine-d3 HCl to the samples at the beginning of the workflow, any sample-to-sample variability can be normalized, leading to more reliable and reproducible quantification.

Principle of Quantification with a Deuterated Internal Standard

The fundamental principle of using a deuterated internal standard lies in the relative response ratio of the analyte to the internal standard. The mass spectrometer is set to monitor specific mass-to-charge (m/z) transitions for both the analyte (Diclofensine) and the internal standard (Diclofensine-d3 HCl). The ratio of the peak area of the analyte to the peak area of the internal standard is then used to calculate the concentration of the analyte in the unknown sample by comparing it to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Representative Experimental Protocol

The following protocol is a representative example of how Diclofensine could be quantified in human plasma using Diclofensine-d3 HCl as an internal standard. This protocol is based on common methodologies for similar analytes.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting small molecule drugs from plasma.

-

Aliquoting: Aliquot 100 µL of human plasma (sample, blank, or calibration standard) into a 1.5 mL microcentrifuge tube.

-

Spiking: Add 10 µL of Diclofensine-d3 HCl working solution (e.g., 100 ng/mL in methanol) to all tubes except for the blank matrix.

-

Precipitation: Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.

-

Vortexing: Vortex mix each tube for 1 minute.

-

Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

-

Injection: Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

Liquid Chromatography Parameters (Representative)

| Parameter | Value |

| Column | C18 Reverse-Phase (e.g., 50 x 2.1 mm, 2.6 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate for 2 min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Expected Retention Time | ~ 3.5 - 4.5 minutes |

Mass Spectrometry Parameters (Hypothetical)

Mass spectrometric parameters need to be optimized for the specific instrument. The following are hypothetical but plausible values for Diclofensine and its d3-labeled internal standard.

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 30 psi |

| Collision Gas | Medium |

MRM Transitions:

| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |

| Diclofensine | To be determined experimentally | To be determined experimentally | To be determined |

| Diclofensine-d3 | To be determined experimentally (+3 Da) | To be determined experimentally | To be determined |

Note: The exact m/z values for precursor and product ions, as well as the optimal collision energy, must be determined through direct infusion and tuning of the pure analytical standards on the mass spectrometer.

Method Validation Parameters

A bioanalytical method using Diclofensine-d3 HCl as an internal standard would need to be fully validated according to regulatory guidelines (e.g., FDA, EMA). The key validation parameters are summarized below.

| Parameter | Acceptance Criteria |

| Linearity | r² ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; Accuracy within ±20%; Precision ≤ 20% |

| Accuracy | Within ±15% of nominal concentration (except LLOQ) |

| Precision (Intra- and Inter-day) | ≤ 15% RSD (except LLOQ) |

| Recovery | Consistent, precise, and reproducible |

| Matrix Effect | Investigated to ensure no adverse impact on quantification |

| Stability (Freeze-thaw, short-term, long-term, stock solution) | Analyte stable under tested conditions |

Logical Relationship of Internal Standard Correction

The use of Diclofensine-d3 HCl as an internal standard provides a logical framework for correcting potential errors during the analytical process.

Conclusion

Diclofensine-d3 Hydrochloride is the ideal internal standard for the quantitative analysis of Diclofensine in complex biological matrices. Its use in a well-validated LC-MS/MS method can mitigate variability arising from sample preparation and matrix effects, thereby ensuring the generation of high-quality, reliable data essential for pharmacokinetic studies and clinical drug monitoring. The representative protocol and principles outlined in this guide provide a solid foundation for the development and implementation of such a robust bioanalytical assay.

References

A Technical Guide to Deuterium-Labeled Diclofensine for Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of deuterium-labeled Diclofensine as an internal standard for quantitative analysis by mass spectrometry. While specific literature on the use of deuterated Diclofensine is limited, this document consolidates general principles of stable isotope labeling and mass spectrometry for antidepressant drug monitoring and applies them to Diclofensine, offering a foundational resource for researchers in this field.

Introduction to Diclofensine and the Role of Isotopic Labeling

Diclofensine is a stimulant drug that acts as a triple monoamine reuptake inhibitor, affecting dopamine, norepinephrine, and serotonin transporters.[1] Its therapeutic potential and abuse liability necessitate accurate and precise quantification in biological matrices. Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for this purpose, offering high sensitivity and selectivity.[2][3]

The use of a stable isotope-labeled internal standard, such as deuterium-labeled Diclofensine (Diclofensine-dn), is the gold standard for quantitative LC-MS analysis.[4] Deuterated standards exhibit nearly identical chemical and physical properties to the unlabeled analyte, meaning they co-elute during chromatography and experience similar ionization effects in the mass spectrometer.[4] This co-behavior effectively corrects for variations in sample preparation, injection volume, and matrix effects, leading to significantly improved accuracy and precision in quantitative results.[4][5]

Synthesis of Deuterium-Labeled Diclofensine

While a specific documented synthesis for deuterium-labeled Diclofensine was not found in the available literature, a plausible synthetic route can be proposed based on the known synthesis of Diclofensine and general methods for deuterium labeling.[1][6][7] A common strategy involves introducing deuterium atoms in positions that are not susceptible to back-exchange under analytical conditions.[2]

Proposed Synthesis of Diclofensine-d4:

A potential approach for synthesizing Diclofensine labeled with four deuterium atoms (d4) on one of the aromatic rings could involve using a deuterated starting material. For instance, starting with a deuterated analog of 3,4-dichlorophenacyl bromide could introduce the deuterium labels.

Mass Spectrometry and Fragmentation

In mass spectrometry, particularly with a triple quadrupole instrument, quantification is typically performed in Multiple Reaction Monitoring (MRM) mode.[8][9] This involves selecting a specific precursor ion (usually the protonated molecule, [M+H]⁺) in the first quadrupole, fragmenting it in the collision cell, and then monitoring for a specific product ion in the third quadrupole. This process provides a high degree of selectivity.

Predicted MRM Transitions:

Based on the structure of Diclofensine and common fragmentation patterns of similar molecules, the following MRM transitions can be proposed.[10][11] Optimization of collision energies would be necessary to maximize the signal for each transition.[12]

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragmentation |

| Diclofensine | 320.1 | Hypothetical | Hypothetical fragmentation pathway |

| Diclofensine-d4 | 324.1 | Hypothetical | Hypothetical fragmentation pathway |

Note: The exact m/z values for product ions would need to be determined experimentally by infusing a standard solution of Diclofensine and its deuterated analog into the mass spectrometer and performing a product ion scan.

Experimental Protocols

The following protocols are based on established methods for the analysis of antidepressants in biological matrices and should be optimized for the specific instrumentation and application.[13][14][15][16]

Sample Preparation (Protein Precipitation)

Protein precipitation is a straightforward and common method for extracting drugs from biological samples like plasma or serum.[14][16]

-

To 100 µL of plasma or serum sample, add 300 µL of a protein precipitation solvent (e.g., acetonitrile or methanol) containing the deuterium-labeled Diclofensine internal standard at a known concentration.

-

Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

-

Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography

The goal of the liquid chromatography step is to separate Diclofensine from other components in the sample matrix to minimize ion suppression and ensure accurate quantification.

| Parameter | Recommended Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile or methanol |

| Flow Rate | 0.3 - 0.5 mL/min |

| Gradient | Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute Diclofensine, then return to initial conditions for column re-equilibration. A typical gradient might run from 10% to 90% B over several minutes. |

| Injection Volume | 5 - 10 µL |

| Column Temperature | 30 - 40 °C |

Mass Spectrometry

A triple quadrupole mass spectrometer is ideal for this quantitative application.

| Parameter | Recommended Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Source Temp. | 500 - 550 °C |

| Capillary Voltage | 3.5 - 4.5 kV |

| Gas Flow (Nebulizer) | To be optimized for the specific instrument |

| Gas Flow (Drying) | To be optimized for the specific instrument |

| Collision Gas | Argon |

| MRM Transitions | To be determined experimentally (see Table above for proposed values) |

Data Analysis and Quantitative Data Summary

The concentration of Diclofensine in the unknown samples is determined by calculating the peak area ratio of the analyte to the deuterium-labeled internal standard and comparing this ratio to a calibration curve. The calibration curve is constructed by analyzing a series of standards with known concentrations of Diclofensine and a fixed concentration of the internal standard.

Hypothetical Quantitative Data:

The following table presents hypothetical performance characteristics for a validated LC-MS/MS method for Diclofensine using a deuterium-labeled internal standard. These values are typical for such assays.

| Parameter | Expected Performance |

| Linearity (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.1 - 1 ng/mL |

| Upper Limit of Quantification (ULOQ) | 100 - 1000 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (%Bias) | 85 - 115% |

| Extraction Recovery | > 80% |

Visualizations

Experimental Workflow

Caption: Workflow for quantitative analysis of Diclofensine.

Logical Relationship of Internal Standard

Caption: Role of the internal standard in quantification.

Conclusion

The use of deuterium-labeled Diclofensine as an internal standard is paramount for achieving reliable and accurate quantitative results in mass spectrometry-based bioanalysis. This guide provides a comprehensive framework, from proposed synthesis to detailed analytical protocols and data analysis, to assist researchers in developing and validating robust methods for the quantification of Diclofensine in various matrices. While some parameters require empirical determination, the principles and methodologies outlined here serve as a strong foundation for such endeavors.

References

- 1. Diclofensine - Wikipedia [en.wikipedia.org]

- 2. Diclofensine [medbox.iiab.me]

- 3. researchgate.net [researchgate.net]

- 4. LC/MS Drug Quantitation [imserc.northwestern.edu]

- 5. The metabolism of diclofenac--enzymology and toxicology perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. hwb.gov.in [hwb.gov.in]

- 7. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. agilent.com [agilent.com]

- 9. sciex.com [sciex.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Fragmentation of toxicologically relevant drugs in positive-ion liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Highly sensitive isotope-dilution liquid-chromatography–electrospray ionization–tandem-mass spectrometry approach to study the drug-mediated modulation of dopamine and serotonin levels in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 13. High-performance liquid chromatography-tandem mass spectrometry was used to measure 20 antidepressants in human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 14. High-performance liquid chromatography–tandem mass spectrometry for simultaneous determination of 23 antidepressants and active metabolites in human serum and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academicworks.cuny.edu [academicworks.cuny.edu]

- 16. phenomenex.com [phenomenex.com]

An In-depth Technical Guide to Exploratory Studies Utilizing Diclofensine-d3 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diclofensine, a triple monoamine reuptake inhibitor, has been a subject of interest for its potential antidepressant effects. The deuterated isotopologue, Diclofensine-d3 Hydrochloride, serves as a critical tool in the precise and accurate exploratory studies of the parent compound. This technical guide provides an in-depth overview of the application of Diclofensine-d3 Hydrochloride in research settings. It details the mechanism of action of Diclofensine, summarizes key quantitative data, outlines experimental protocols, and visualizes pertinent pathways and workflows to support the design and execution of future exploratory studies.

Introduction to Diclofensine and its Deuterated Analog

Diclofensine is a tetrahydroisoquinoline derivative that acts as a potent inhibitor of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) reuptake.[1][2] It was developed by Hoffmann-La Roche in the 1970s and showed promise as an antidepressant with relatively few side effects in human trials.[1] Despite its potential, it was not brought to market, possibly due to concerns about its abuse potential.[1]

The use of stable isotope-labeled compounds, such as Diclofensine-d3 Hydrochloride, is a standard practice in modern drug metabolism and pharmacokinetic (DMPK) studies. The "-d3" designation indicates that three hydrogen atoms in the molecule have been replaced with deuterium. This isotopic labeling makes the molecule chemically identical to the parent drug in terms of its biological activity but distinguishable by mass spectrometry. This property is invaluable for its use as an internal standard in quantitative bioanalysis, ensuring high accuracy and precision. It can also be used in "tracer" studies to investigate the metabolic fate of the drug.

Mechanism of Action

Diclofensine exerts its pharmacological effects by binding to the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), thereby blocking the reuptake of their respective neurotransmitters from the synaptic cleft. This leads to an increase in the extracellular concentrations of these monoamines, which is believed to be the primary mechanism behind its antidepressant and stimulant effects.[1][2]

Signaling Pathway of Monoamine Reuptake Inhibition

Caption: Mechanism of action of Diclofensine.

Quantitative Data

The following table summarizes the binding affinities and inhibitory concentrations of Diclofensine for the monoamine transporters.

| Parameter | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) | Reference |

| Ki (nM) | 16.8 | 15.7 | 51 | [1] |

| IC50 (nM) | 0.74 | 2.3 | 3.7 | [3] |

Ki: Inhibition constant; a measure of binding affinity. A lower Ki indicates a higher affinity. IC50: Half-maximal inhibitory concentration; a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

The following is a detailed methodology for an exploratory animal study investigating the effects of Diclofensine on motivational deficits, a model relevant to depression research. This protocol can be adapted for studies utilizing Diclofensine-d3 Hydrochloride for pharmacokinetic/pharmacodynamic (PK/PD) modeling.

Rodent Model of Effort-Based Decision Making

This study protocol is based on research assessing the ability of Diclofensine to reverse motivational deficits induced by tetrabenazine (TBZ), a vesicular monoamine transporter-2 (VMAT-2) inhibitor.[2]

Animals:

-

Adult male Sprague-Dawley rats (weighing 274-324g at the start of the study).[2]

-

Animals are pair-housed with a 12-hour light/dark cycle at 23°C.[2]

-

Water is available ad libitum, and food is restricted to 85% of their free-feeding body weight for operant training.[2]

Pharmacological Agents:

-

Diclofensine: Obtained from a commercial supplier (e.g., AdooQ Bioscience) and dissolved in a vehicle of 10% dimethyl sulfoxide (DMSO), 15% Tween 80, and 75% 0.9% saline.[2] Doses administered intraperitoneally (IP) may range from 1.25, 2.5, 5.0, to 10.0 mg/kg.[2]

-

Tetrabenazine (TBZ): Obtained from a commercial supplier (e.g., Tocris Bioscience) and dissolved in 20% DMSO and 80% 0.9% saline, titrated with 1N HCl until fully dissolved.[2] A typical dose is 1.0 mg/kg administered IP.[2]

-

Vehicle Control: The respective solvent mixture for each drug is used as a control.[2]

Experimental Procedure:

-

Operant Training: Rats are trained on a fixed ratio 5/chow feeding choice task. This involves a choice between lever pressing for a preferred food reward (high-effort) and consuming freely available lab chow (low-effort).

-

Drug Administration:

-

On test days, rats are administered TBZ (or its vehicle) to induce a motivational deficit.

-

Subsequently, different doses of Diclofensine (or its vehicle) are co-administered.

-

-

Behavioral Assessment: The primary endpoints measured are:

-

The number of lever presses for the high-effort reward.

-

The amount of low-effort chow consumed.

-

-

Data Analysis: The data is analyzed to determine if Diclofensine can reverse the TBZ-induced shift from high-effort to low-effort behavior.

Workflow for the Rodent Behavioral Study

Caption: Experimental workflow for the rodent study.

Bioanalytical Method for Quantification

While a specific method for Diclofensine-d3 Hydrochloride was not detailed in the searched literature, a general workflow for its use as an internal standard in a liquid chromatography-mass spectrometry (LC-MS) assay can be proposed.

Objective: To accurately quantify Diclofensine concentrations in biological matrices (e.g., plasma, brain tissue).

Materials:

-

Biological samples (plasma, tissue homogenate) from the animal study.

-

Diclofensine analytical standard.

-

Diclofensine-d3 Hydrochloride as the internal standard.

-

Solvents for extraction (e.g., acetonitrile, methanol).

-

LC-MS system.

Procedure:

-

Sample Preparation:

-

A known amount of Diclofensine-d3 Hydrochloride is spiked into each biological sample, calibrator, and quality control sample.

-

Proteins are precipitated using a solvent like acetonitrile.

-

The samples are centrifuged, and the supernatant is collected.

-

-

LC Separation:

-

The supernatant is injected into an HPLC system with a suitable column (e.g., C18).

-

A mobile phase gradient is used to separate Diclofensine from other matrix components.

-

-

MS/MS Detection:

-

The eluent from the LC is introduced into a mass spectrometer.

-

The instrument is set to monitor specific precursor-to-product ion transitions for both Diclofensine and Diclofensine-d3 Hydrochloride (Multiple Reaction Monitoring - MRM).

-

-

Quantification:

-

The peak area ratio of Diclofensine to Diclofensine-d3 Hydrochloride is calculated.

-

A calibration curve is constructed by plotting the peak area ratios of the calibrators against their known concentrations.

-

The concentration of Diclofensine in the unknown samples is determined from the calibration curve.

-

Workflow for Bioanalytical Quantification

Caption: Bioanalytical workflow using an internal standard.

Synthesis

The synthesis of Diclofensine has been documented.[1] The process involves the condensation of m-anisaldehyde with methylamine, followed by reduction to form (3-methoxybenzyl)methylamine. This intermediate is then alkylated with 3,4-dichlorophenacylbromide. Subsequent reduction of the ketone and acid-catalyzed intramolecular cyclization yields Diclofensine.[1] The synthesis of the deuterated analog would involve using a deuterated starting material, such as trideuteriomethylamine, in the initial step.

Conclusion

Diclofensine-d3 Hydrochloride is an essential tool for conducting high-quality exploratory research on the parent compound, Diclofensine. Its primary application lies in serving as an internal standard for robust and reliable bioanalytical quantification, which is fundamental for pharmacokinetic and pharmacodynamic studies. The information provided in this guide on the mechanism of action, quantitative data, and detailed experimental protocols offers a solid foundation for researchers and scientists in the field of drug development to design and execute meaningful studies to further elucidate the therapeutic potential of Diclofensine.

References

In Vitro Activity of Diclofensine: A Technical Overview

Disclaimer: This document summarizes the available in vitro data for Diclofensine. No specific experimental data for Diclofensine-d3 Hydrochloride was found in the public domain. The "-d3" designation typically refers to a deuterated analog, often used as an internal standard in analytical studies. The pharmacological activity of a deuterated compound is generally presumed to be very similar to its non-deuterated counterpart, but this should be experimentally confirmed.

Executive Summary

Diclofensine is a potent triple monoamine reuptake inhibitor with high affinity for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[1] Developed in the 1970s by Hoffmann-La Roche, this tetrahydroisoquinoline derivative has demonstrated efficacy as an antidepressant in human trials.[1][2] Its mechanism of action, centered on the simultaneous blockade of dopamine, norepinephrine, and serotonin reuptake, distinguishes it from more selective agents like SSRIs and SNRIs.[3][4] This guide provides a detailed overview of the in vitro pharmacological profile of Diclofensine, including its binding affinities, and presents standardized experimental protocols for assessing monoamine reuptake inhibition.

Quantitative Analysis of In Vitro Activity

The primary in vitro activity of Diclofensine is its ability to bind to and inhibit the function of the three major monoamine transporters. The binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the transporters in a radioligand binding assay. A lower Ki value indicates a higher binding affinity.

| Transporter | Ki (nM) | Reference |

| Dopamine Transporter (DAT) | 16.8 | [2] |

| Norepinephrine Transporter (NET) | 15.7 | [2] |

| Serotonin Transporter (SERT) | 51 | [2] |

Diclofensine exhibits a rank order of transporter affinity of NET > DAT > SERT.[1][2]

Mechanism of Action: Triple Monoamine Reuptake Inhibition

Diclofensine's therapeutic and pharmacological effects are derived from its function as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), also known as a triple reuptake inhibitor (TRI).[3] By binding to DAT, NET, and SERT, Diclofensine blocks the reabsorption of dopamine, norepinephrine, and serotonin from the synaptic cleft back into the presynaptic neuron.[4] This leads to an increased concentration and prolonged presence of these neurotransmitters in the synapse, thereby enhancing serotonergic, adrenergic, and dopaminergic neurotransmission.[3]

Caption: Mechanism of Diclofensine as a triple reuptake inhibitor.

Experimental Protocols

Radioligand Binding Assay for Transporter Affinity (Ki)

This assay measures the affinity of a test compound for a specific transporter by quantifying its ability to displace a radiolabeled ligand known to bind to that transporter.

Objective: To determine the Ki of Diclofensine for DAT, NET, and SERT.

Materials:

-

HEK293 cells stably expressing human DAT, NET, or SERT.[5]

-

Membrane preparation from these cells.

-

Radioligands: [3H]WIN 35,428 (for DAT), [3H]Nisoxetine (for NET), [3H]Citalopram (for SERT).[6]

-

Test compound: Diclofensine hydrochloride.

-

Assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[7]

-

96-well plates.

-

Glass fiber filters (e.g., GF/C, presoaked in polyethyleneimine).[7]

-

Scintillation fluid and a scintillation counter.

Protocol:

-

Membrane Preparation: Homogenize HEK293 cells expressing the target transporter in a cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in the assay buffer. Determine the protein concentration.[7]

-

Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the appropriate radioligand, and varying concentrations of Diclofensine.[8]

-

Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[7]

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.[7]

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[7]

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the Diclofensine concentration. Determine the IC50 value (the concentration of Diclofensine that inhibits 50% of the specific radioligand binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

References

- 1. digitalcommons.lib.uconn.edu [digitalcommons.lib.uconn.edu]

- 2. Diclofensine [medbox.iiab.me]

- 3. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 4. Monoamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. giffordbioscience.com [giffordbioscience.com]

An In-Depth Technical Guide on Neurotransmitter Reuptake Inhibition by Diclofensine-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of Diclofensine-d3: the inhibition of monoamine neurotransmitter reuptake. Diclofensine-d3 is the deuterium-labeled form of Diclofensine, a potent triple reuptake inhibitor (TRI). This document synthesizes key quantitative data, details common experimental protocols for assessing reuptake inhibition, and visualizes the underlying biological and experimental processes.

Core Mechanism of Action: Triple Reuptake Inhibition

Neurotransmitter transporters are crucial plasma membrane proteins that regulate neurotransmission by reabsorbing neurotransmitters from the synaptic cleft back into the presynaptic neuron. This process terminates the signal and allows the neurotransmitter to be recycled.[1] Diclofensine is a tetrahydroisoquinoline derivative that acts as a potent inhibitor of the transporters for three key monoamine neurotransmitters: dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[2][3] By blocking these transporters, Diclofensine increases the extracellular concentration and duration of action of dopamine, norepinephrine, and serotonin, leading to enhanced dopaminergic, adrenergic, and serotonergic neurotransmission.[3]

The primary mechanism involves competitive binding to the transporter proteins, preventing the native neurotransmitters from being taken back into the presynaptic neuron. This simultaneous action on all three major monoamine systems underlies its classification as a TRI.[3]

Quantitative Inhibition Data

The potency of Diclofensine as a reuptake inhibitor is quantified by metrics such as the half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki). Lower values indicate higher potency. The data presented below is for Diclofensine, the non-deuterated parent compound.

It is important to note that reported values can vary based on the experimental system, such as the use of rat brain synaptosomes versus transfected cell lines.

| Parameter | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) | Experimental System | Source |

| IC50 | 0.74 nM | 2.3 nM | 3.7 nM | Rat brain synaptosomes | [1] |

| IC50 | ~2.5-4.8 µM | ~2.5-4.8 µM | ~2.5-4.8 µM | Transfected HEK293 cells | [4] |

| Ki | 16.8 nM | 15.7 nM | 51 nM | Not Specified | [2] |

The rank order of transporter affinity for Diclofensine has been reported as Dopamine > Norepinephrine > Serotonin.[5]

Experimental Protocols for Reuptake Inhibition Assays

The determination of a compound's inhibitory effect on neurotransmitter reuptake can be accomplished through various in vitro and in vivo methods. Below are detailed methodologies for common in vitro assays.

This modern, high-throughput method utilizes a fluorescent substrate that acts as a mimic for monoamine neurotransmitters.[6][7][8]

Objective: To measure the inhibition of DAT, NET, or SERT activity in real-time or as an endpoint measurement in living cells.

Materials:

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporter.[6][9]

-

Assay Kit: A commercial neurotransmitter transporter uptake assay kit containing a fluorescent substrate and a masking dye.[6][9]

-

Test Compound: Diclofensine-d3, dissolved in a suitable vehicle (e.g., DMSO) and diluted in assay buffer (e.g., HBSS + 0.1% BSA).[6]

-

Equipment: 96- or 384-well black, clear-bottom microplates, a bottom-read fluorescence microplate reader (e.g., FlexStation® 3).[6][9]

Methodology:

-

Cell Plating: Seed the transporter-expressing HEK cells into 96- or 384-well microplates to achieve a confluent monolayer on the day of the assay. Typically, cells are plated 18-24 hours prior to the experiment.[9]

-

Compound Preparation: Prepare serial dilutions of Diclofensine-d3 in the assay buffer to create a dose-response curve. Include vehicle-only wells as a negative control and a known inhibitor (e.g., cocaine for DAT, nisoxetine for NET) as a positive control.

-

Compound Incubation: Remove the cell culture medium from the plates and add the diluted test compounds. Incubate for a defined period (e.g., 10-30 minutes) at 37°C.[6]

-

Dye Addition: Add the fluorescent substrate/masking dye solution to all wells. The masking dye quenches the fluorescence of the substrate in the extracellular medium.[9]

-

Fluorescence Measurement: Immediately transfer the plate to a bottom-read fluorescence plate reader.

-

Data Analysis: The increase in intracellular fluorescence corresponds to transporter activity. Plot the inhibition of fluorescence signal against the concentration of Diclofensine-d3. Use a non-linear regression model to fit the data and calculate the IC50 value.

This classic method measures the inhibition of radiolabeled neurotransmitter uptake into isolated nerve terminals (synaptosomes).

Objective: To determine the potency of Diclofensine-d3 in blocking the reuptake of radiolabeled dopamine, norepinephrine, or serotonin.

Materials:

-

Synaptosomes: Prepared from specific rat brain regions (e.g., striatum for DAT, hypothalamus for NET/SERT).[1][10]

-

Radioligands: Tritiated ([³H]) or carbon-14 ([¹⁴C]) labeled neurotransmitters (e.g., [³H]Dopamine, [¹⁴C]Norepinephrine, [³H]Serotonin).[10][11][12]

-

Test Compound: Diclofensine-d3 in various concentrations.

-

Equipment: Scintillation counter, glass fiber filters, cell harvester.

Methodology:

-

Synaptosome Preparation: Homogenize the specific brain tissue in a sucrose buffer and perform differential centrifugation to isolate the synaptosomal fraction.

-

Assay Incubation: In test tubes, combine the synaptosomal preparation, assay buffer, and varying concentrations of Diclofensine-d3. Pre-incubate for a short period at 37°C.

-

Initiate Uptake: Add the radiolabeled neurotransmitter to each tube to initiate the uptake reaction. Incubate for a brief, defined time (e.g., 5-10 minutes).

-

Terminate Uptake: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the synaptosomes (containing internalized radioligand) from the incubation medium.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters into scintillation vials with scintillation fluid. Measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor. Specific uptake is calculated by subtracting non-specific from total uptake. Calculate the percent inhibition for each Diclofensine-d3 concentration and determine the IC50 value.

Logical Relationships and Selectivity

Diclofensine is characterized by its relatively balanced, high-affinity binding to all three monoamine transporters. This "triple" action distinguishes it from more selective agents like SSRIs (Selective Serotonin Reuptake Inhibitors) or SNRIs (Serotonin-Norepinephrine Reuptake Inhibitors).[5] The ratio of inhibitory potency against the different transporters is a critical aspect of its pharmacological profile. For instance, Diclofensine inhibits the dopamine transporter (DAT) and serotonin transporter (SERT) in a 1.1 ratio, which may offer therapeutic advantages by mitigating hypodopaminergic effects sometimes associated with potent serotonin reuptake inhibition.[5]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Diclofensine - Wikipedia [en.wikipedia.org]

- 3. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. digitalcommons.lib.uconn.edu [digitalcommons.lib.uconn.edu]

- 6. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]

- 7. moleculardevices.com [moleculardevices.com]

- 8. pdf.medicalexpo.com [pdf.medicalexpo.com]

- 9. moleculardevices.com [moleculardevices.com]

- 10. LY248686, a new inhibitor of serotonin and norepinephrine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pure uptake blockers of dopamine can reduce prolactin secretion: studies with diclofensine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Diclofensine-d3 Hydrochloride

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Diclofensine and its deuterated internal standard, Diclofensine-d3 Hydrochloride. The described protocol is tailored for researchers, scientists, and drug development professionals requiring precise measurement of this compound in complex matrices. The methodology encompasses sample preparation, chromatographic separation, and mass spectrometric detection, providing a comprehensive workflow for high-throughput analysis.

Introduction

Diclofensine is a potent monoamine reuptake inhibitor, acting on dopamine, norepinephrine, and serotonin transporters.[1][2] Its therapeutic potential and pharmacological properties necessitate the development of a selective and sensitive analytical method for its quantification in various biological samples. Diclofensine-d3 Hydrochloride serves as an ideal internal standard for quantitative analysis due to its similar chemical and physical properties to the unlabeled drug, ensuring high accuracy and precision. This document provides a detailed protocol for a reliable LC-MS/MS method for the determination of Diclofensine, utilizing Diclofensine-d3 Hydrochloride as an internal standard.

Experimental

Materials and Reagents

-

Diclofensine Hydrochloride (C₁₇H₁₇Cl₂NO · HCl, FW: 358.7)[1][3][4]

-

Diclofensine-d3 Hydrochloride (C₁₇H₁₅D₃Cl₃NO, MW: 361.71)[5][6]

-

LC-MS grade water

-

LC-MS grade acetonitrile

-

Formic acid (≥98%)

-

Methanol (LC-MS grade)

-

Human plasma (or other relevant biological matrix)

Instrumentation

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of binary gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation: Protein Precipitation

-

Thaw plasma samples and internal standard working solutions at room temperature.

-

To 100 µL of plasma sample, add 10 µL of Diclofensine-d3 Hydrochloride internal standard working solution (concentration to be optimized based on expected analyte levels).

-

Vortex mix for 10 seconds.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

-

Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

-

Column: A C18 or Biphenyl analytical column (e.g., 50 x 2.1 mm, 1.8 µm) is recommended for good peak shape and retention of Diclofensine.

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Gradient Program:

| Time (min) | %B |

| 0.0 | 10 |

| 1.0 | 10 |

| 5.0 | 90 |

| 6.0 | 90 |

| 6.1 | 10 |

| 8.0 | 10 |

Mass Spectrometry

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 800 L/hr

-

-

MRM Transitions and Collision Energies:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Diclofensine (Quantifier) | 322.1 | Predicted: 174.1 | To be optimized |

| Diclofensine (Qualifier) | 322.1 | Predicted: 146.1 | To be optimized |

| Diclofensine-d3 (Quantifier) | 325.1 | Predicted: 177.1 | To be optimized |

| Diclofensine-d3 (Qualifier) | 325.1 | Predicted: 146.1 | To be optimized |

Note: The molecular weight of Diclofensine is 322.2 g/mol . The precursor ion will be the protonated molecule [M+H]⁺, which is m/z 322.1. The molecular weight of Diclofensine-d3 is 325.2 g/mol , and its protonated molecule [M+H]⁺ is m/z 325.1.

Protocols

Protocol 1: Optimization of Mass Spectrometric Parameters

-

Prepare a standard solution of Diclofensine (e.g., 1 µg/mL) in the initial mobile phase.

-

Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).

-

Perform a full scan (Q1 scan) to confirm the mass of the precursor ion ([M+H]⁺ at m/z 322.1).

-

Select the precursor ion (m/z 322.1) and perform a product ion scan to identify major fragment ions.

-

Based on the product ion scan, select the two most intense and stable product ions for MRM analysis (one for quantification and one for qualification).

-

For each selected MRM transition, optimize the collision energy by ramping the energy and monitoring the signal intensity to find the value that yields the highest response.

-

Repeat steps 1-6 for Diclofensine-d3 Hydrochloride to determine its optimal MRM transitions and collision energies.

Protocol 2: Method Validation

A full method validation should be performed according to regulatory guidelines (e.g., FDA or EMA). The validation should assess the following parameters:

-

Selectivity and Specificity: Analyze blank matrix samples from at least six different sources to ensure no significant interferences are observed at the retention times of Diclofensine and Diclofensine-d3.

-

Linearity and Range: Prepare a calibration curve with a blank sample, a zero sample (blank + internal standard), and at least six non-zero concentration levels spanning the expected range of concentrations. The linearity should be evaluated by linear regression with a weighting factor (e.g., 1/x or 1/x²), and the coefficient of determination (r²) should be ≥ 0.99.

-

Accuracy and Precision: Analyze quality control (QC) samples at a minimum of four concentration levels (Lower Limit of Quantification (LLOQ), Low, Mid, and High) in at least five replicates. The accuracy should be within ±15% (±20% for LLOQ) of the nominal concentration, and the precision (%CV) should be ≤15% (≤20% for LLOQ).

-

Matrix Effect: Evaluate the ion suppression or enhancement caused by the matrix by comparing the peak areas of the analyte in post-extraction spiked samples to those of neat solutions at the same concentration.

-

Recovery: Determine the extraction efficiency by comparing the peak areas of pre-extraction spiked samples to those of post-extraction spiked samples.

-

Stability: Assess the stability of Diclofensine in the biological matrix under various storage and handling conditions, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability.

Visualizations

Caption: Experimental workflow for the LC-MS/MS analysis of Diclofensine.

Caption: Key parameters for LC-MS/MS method validation.

References

- 1. Diclofensine | C17H17Cl2NO | CID 68871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diclofensine | CAS#:67165-56-4 | Chemsrc [chemsrc.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Diclofensine hydrochloride | C17H18Cl3NO | CID 157489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Diclofensine-d3 Hydrochloride | LGC Standards [lgcstandards.com]

- 6. omsynth.com [omsynth.com]

"application of Diclofensine-d3 Hydrochloride in brain tissue analysis"

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diclofensine is a triple reuptake inhibitor, targeting the transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT) in the brain. Its mechanism of action makes it a compound of interest in neuroscience research and drug development for conditions such as depression. Accurate quantification of Diclofensine in brain tissue is crucial for pharmacokinetic/pharmacodynamic (PK/PD) studies, enabling researchers to correlate drug concentration at the site of action with behavioral or physiological outcomes.

Diclofensine-d3 Hydrochloride is a stable isotope-labeled (SIL) analog of Diclofensine. The incorporation of three deuterium atoms results in a mass shift that is readily detectable by mass spectrometry, while maintaining nearly identical chemical and physical properties to the unlabeled parent drug. This makes Diclofensine-d3 Hydrochloride an ideal internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a SIL internal standard is the gold standard in quantitative bioanalysis as it effectively corrects for variability in sample preparation, matrix effects (such as ion suppression or enhancement), and instrument response, leading to highly accurate and precise results.

These application notes provide a detailed protocol for the extraction and quantification of Diclofensine in brain tissue samples using Diclofensine-d3 Hydrochloride as an internal standard.

Signaling Pathway of Diclofensine

Diclofensine exerts its pharmacological effect by blocking the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration of these neurotransmitters in the synapse, enhancing neurotransmission.

Caption: Mechanism of action of Diclofensine as a triple reuptake inhibitor.

Quantitative Data Summary

The following table summarizes the typical mass spectrometry parameters and expected performance for the quantitative analysis of Diclofensine using Diclofensine-d3 Hydrochloride as an internal standard.

| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Retention Time (min) | LLOQ (ng/g tissue) | ULOQ (ng/g tissue) |

| Diclofensine | 296.2 | 109.1 | 3.5 | 0.1 | 100 |

| Diclofensine-d3 | 299.2 | 112.1 | 3.5 | - | - |

LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification. These values are illustrative and should be determined during method validation.

Experimental Protocols

Materials and Reagents

-

Diclofensine analytical standard

-

Diclofensine-d3 Hydrochloride internal standard (IS)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Phosphate-buffered saline (PBS), pH 7.4

-

Brain tissue samples (e.g., from rodent PK studies)

-

Microcentrifuge tubes (1.5 mL and 2.0 mL)

-

Bead mill homogenizer and beads (e.g., zirconium oxide)

-

Centrifuge (capable of 14,000 x g and 4°C)

-

Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

-

SPE vacuum manifold

-

LC vials

Stock and Working Solutions Preparation

-

Diclofensine Stock Solution (1 mg/mL): Accurately weigh and dissolve Diclofensine in methanol.

-

Diclofensine-d3 HCl Stock Solution (1 mg/mL): Accurately weigh and dissolve Diclofensine-d3 Hydrochloride in methanol.

-

Working Standards: Prepare a series of working standard solutions by serially diluting the Diclofensine stock solution with 50:50 methanol:water to create calibration standards (e.g., ranging from 1 ng/mL to 1000 ng/mL).

-

Internal Standard Working Solution (50 ng/mL): Dilute the Diclofensine-d3 HCl stock solution with acetonitrile. This solution will be used for protein precipitation.

Sample Preparation: Brain Tissue Homogenization and Extraction

Application Notes and Protocols for Diclofensine-d3 Sample Preparation

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of Diclofensine-d3 from biological matrices for quantitative analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard like Diclofensine-d3 is a critical component in bioanalytical method development, as it helps to correct for variability during sample preparation and analysis, including matrix effects.[1][2][3]

Introduction to Diclofensine-d3 and Sample Preparation

Diclofensine is an antidepressant drug, and its deuterated analog, Diclofensine-d3, serves as an ideal internal standard (IS) for its quantitative analysis in biological samples such as plasma, serum, and urine. The selection of an appropriate sample preparation technique is a crucial step in bioanalysis to remove interfering substances from the sample matrix and to improve the performance of the analytical system.[4] Common techniques for small molecule drugs like Diclofensine include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). The choice of method depends on the required cleanliness of the extract, the desired concentration factor, and the nature of the biological matrix.

Key Sample Preparation Techniques

The following sections detail the protocols for three common sample preparation techniques. It is important to note that these are generalized methods and may require optimization for specific matrices and analytical instrumentation.

Solid-Phase Extraction (SPE)

SPE is a highly selective sample preparation method that can provide very clean extracts, reducing matrix effects and improving assay sensitivity.[5] It involves passing the sample through a solid sorbent that retains the analyte, followed by washing to remove interferences and elution of the analyte with a suitable solvent.[5][6] For a compound like Diclofensine, a mixed-mode or polymeric reversed-phase sorbent is often a good starting point.[7][8]

Experimental Protocol: Solid-Phase Extraction (SPE)

-

Cartridge Conditioning:

-

Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX, Strata-X-C) with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.

-

-

Sample Pre-treatment:

-

To 500 µL of plasma or serum, add 500 µL of 2% formic acid in water.

-

Vortex for 10 seconds to mix.

-

-

Sample Loading:

-

Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).

-

-

Washing:

-

Wash the cartridge with 1 mL of 0.1 M hydrochloric acid to remove acidic and neutral interferences.

-

Follow with a wash of 1 mL of methanol to remove non-polar interferences.

-

-

Elution:

-

Elute the Diclofensine-d3 and the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

-

-

Dry-down and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.

-

Vortex and transfer to an autosampler vial.

-

Workflow for Solid-Phase Extraction (SPE)

References

- 1. texilajournal.com [texilajournal.com]

- 2. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Bioanalytical method development and validation: Critical concepts and strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]